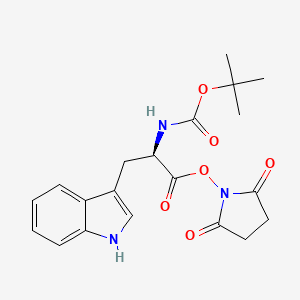

BOC-D-TRP-OSU

Description

Significance of Activated Amino Acid Derivatives in Amide Bond Formation

To form a peptide bond, the carboxyl group of an amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of another amino acid. hepatochem.comrsc.org Direct condensation of a carboxylic acid and an amine is generally unfavorable. libretexts.org Activated amino acid derivatives, such as acyl halides, anhydrides, and active esters, serve as reactive intermediates that facilitate this crucial bond formation. hepatochem.com The use of these derivatives enhances reaction rates and yields, making the synthesis of complex peptides feasible. iris-biotech.de

Evolution of Protecting Group Strategies in Peptide Synthesis

The evolution of peptide synthesis has been marked by the development of increasingly sophisticated protecting group strategies. researchgate.net These strategies are designed to temporarily block reactive functional groups on amino acids that are not involved in the desired amide bond formation. thermofisher.com An ideal protecting group is easily introduced, stable during the coupling reaction, and can be selectively removed without affecting other protecting groups or the newly formed peptide bond. biosynth.com

The tert-butyloxycarbonyl (Boc) protecting group was a cornerstone of early solid-phase peptide synthesis (SPPS). biotage.comnih.gov The Boc group is introduced to protect the α-amino group of an amino acid. libretexts.org It is stable under various conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). biotage.comslideshare.net In the Boc strategy, side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based, which are stable to the TFA used for Boc removal but are cleaved by a stronger acid, like hydrofluoric acid (HF), at the end of the synthesis. thermofisher.comnih.gov This concept of differential acid lability, termed "quasi-orthogonality," allows for the selective deprotection of the α-amino group at each step while the side-chain protecting groups remain intact. biosynth.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy emerged as a milder alternative to the Boc strategy. nih.gov The key difference lies in the Nα-protecting group and the conditions for its removal. The Fmoc group is base-labile, typically removed by a solution of piperidine (B6355638) in a polar aprotic solvent. biotage.comslideshare.net This contrasts with the acid-labile Boc group. slideshare.net

The side-chain protecting groups used in Fmoc-SPPS are typically tert-butyl (tBu)-based, which are acid-labile and removed at the final cleavage step with TFA. iris-biotech.denih.gov The Fmoc/tBu combination represents a truly orthogonal system, as the Nα- and side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid). biosynth.com This orthogonality offers greater flexibility and is generally considered to have a better safety profile due to the avoidance of the highly corrosive HF used in Boc chemistry. iris-biotech.debiotage.com

However, the Boc strategy remains relevant, particularly for the synthesis of certain peptides where the Fmoc strategy may be problematic, such as those prone to racemization under basic conditions or for the synthesis of short peptides. iris-biotech.deamericanpeptidesociety.org

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderate Acid (e.g., TFA) biotage.comslideshare.net | Base (e.g., Piperidine) biotage.comslideshare.net |

| Side-Chain Protection | Benzyl (Bzl) based nih.gov | tert-Butyl (tBu) based nih.gov |

| Final Cleavage | Strong Acid (e.g., HF) biotage.com | Moderate Acid (e.g., TFA) iris-biotech.de |

| Orthogonality | Quasi-orthogonal biosynth.com | Orthogonal biosynth.com |

| Advantages | Useful for short peptides and sequences prone to racemization under basic conditions. americanpeptidesociety.org | Milder conditions, better safety profile, widely automated. iris-biotech.deamericanpeptidesociety.org |

| Disadvantages | Requires harsh cleavage conditions (HF). iris-biotech.de | Base-lability can be an issue for some sequences. biosynth.com |

Boc-Strategy: Principles and Orthogonality Considerations

N-Hydroxysuccinimide (OSu) Esters as Acylating Agents in Peptide Coupling

N-Hydroxysuccinimide (NHS) esters are a class of activated esters widely used in peptide synthesis and bioconjugation. thieme-connect.comwikipedia.org They are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). enamine.netchemicalbook.com

The reactivity of OSu esters stems from the fact that the N-hydroxysuccinimide is a good leaving group. The ester is susceptible to nucleophilic attack by the primary amine of an amino acid. thermofisher.com The reaction proceeds via a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct. mst.edu This byproduct is water-soluble, which simplifies its removal during the workup process. uniurb.it

OSu esters offer several advantages in peptide synthesis. They are generally stable enough to be isolated, purified, and stored, which is not always the case with other activated species. wikipedia.org This stability allows for better control over the coupling reaction. The use of OSu esters often leads to high coupling efficiencies and yields with minimal side reactions. vulcanchem.comrsc.org They are particularly popular in solution-phase synthesis. bachem.com While hydrolysis can be a competing reaction in aqueous environments, under optimized conditions, aminolysis is efficient. nih.gov

The strategic use of protecting groups and activating agents is fundamental to the success of modern peptide synthesis. BOC-D-TRP-OSU exemplifies the convergence of these principles, providing a stable, reactive building block for the incorporation of a D-tryptophan (B555880) residue into a growing peptide chain. Understanding the chemical principles behind the Boc protecting group and the OSu activating group is essential for appreciating the utility of this and similar reagents in the synthesis of complex and biologically important peptides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJXMXQYRHNIFU-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679792 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22220-11-7 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Boc D Trp Osu

Preparative Methods for BOC-D-TRP-OSU

Carboxylic Acid Activation and N-Hydroxysuccinimide Ester Formation

The synthesis of this compound, or Nα-Boc-D-tryptophan N-hydroxysuccinimide ester, is a fundamental process in peptide chemistry, enabling the incorporation of the D-tryptophan (B555880) residue into peptide chains. chemimpex.com The core of this synthesis lies in the activation of the carboxylic acid group of N-α-Boc-D-tryptophan to facilitate its reaction with N-hydroxysuccinimide (NHS). This activation renders the carboxyl carbon more susceptible to nucleophilic attack by the hydroxyl group of NHS, forming a highly reactive acyl-oxygen bond. thieme-connect.de

A prevalent method for this activation involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). google.com In this process, the carboxylic acid adds to one of the double bonds of the carbodiimide (B86325), forming an O-acylisourea intermediate. This intermediate is highly activated and readily reacts with N-hydroxysuccinimide. The reaction of Boc-protected amino acids with N-hydroxysuccinimide is a common strategy to produce these active esters. sci-hub.se

Alternative methods to the traditional carbodiimide approach have been developed to circumvent issues such as allergenicity and the formation of by-products that are difficult to remove. google.com One such method utilizes a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) to facilitate the formation of N-hydroxysuccinimide esters from carboxylic acids. nih.govorganic-chemistry.org This approach is notable for its use of simple, inexpensive reagents and its operation at room temperature, avoiding the need for dedicated coupling agents. nih.govorganic-chemistry.org Another alternative involves the use of halophosphoric acid esters in the presence of a base. google.com

The general procedure for forming N-hydroxysuccinimide esters of amino acids involves dissolving the N-protected amino acid and N-hydroxysuccinimide in a suitable solvent, such as ethyl acetate, and cooling the mixture before initiating the reaction. mdpi.com The resulting this compound is a stable, often crystalline solid that can be isolated, purified, and stored for subsequent use in peptide synthesis. chemimpex.comthieme-connect.de

Influence of Condensing Agents and Reaction Conditions on Synthesis Outcome

The choice of condensing agent and the specific reaction conditions play a critical role in the successful synthesis of this compound, influencing both the yield and purity of the final product. Dicyclohexylcarbodiimide (B1669883) (DCC) has historically been a widely used condensing agent for the formation of active esters. google.com However, the formation of the N,N'-dicyclohexylurea byproduct, which can be difficult to separate from the desired product, is a significant drawback. google.com

To address the limitations of DCC, other condensing agents and systems have been explored. For instance, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can sometimes lead to decomposition of the Boc group, particularly when the reaction is slow. thieme-connect.de This decomposition proceeds through a 2-tert-butoxyoxazol-5(4H)-one intermediate. thieme-connect.de The choice of solvent is also crucial; for example, using pyridine (B92270) as a solvent with phosphorus oxychloride as the condensing agent can suppress the undesired removal of the Boc protecting group. beilstein-journals.org

Recent advancements have introduced carbodiimide-free methods. A system employing triphenylphosphine, iodine, and triethylamine provides a broad substrate scope for creating active esters, including those of α-amino acid derivatives, at room temperature. nih.govorganic-chemistry.org This method is advantageous due to its simple and inexpensive reagents. nih.govorganic-chemistry.org Similarly, the use of halophosphoric acid esters with a base offers another one-pot reaction pathway to obtain carboxylic acid succinimidyl esters in high yields and purity. google.com

Reaction conditions such as temperature, solvent, and pH are meticulously controlled to optimize the synthesis. For example, the reaction of Z-D-Trp-OSu with another amino acid is typically conducted at room temperature in a solvent mixture like tetrahydrofuran (B95107) and water, with sodium bicarbonate to maintain a basic pH. google.com The pH is then adjusted to an acidic range during workup to facilitate extraction. google.com The careful control of these parameters is essential to maximize the yield and minimize side reactions.

Table 1: Comparison of Condensing Agents for Active Ester Synthesis

| Condensing Agent/System | Advantages | Disadvantages |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Effective for carboxyl activation. google.com | Allergenic; formation of hard-to-remove urea (B33335) byproduct. google.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble byproduct. | Can cause Boc group decomposition with slow-reacting phenols. thieme-connect.de |

| Phosphorus Oxychloride | Simple, rapid, and often racemization-free. beilstein-journals.orgresearchgate.net | May require unfavorable solvents like anhydrous pyridine. beilstein-journals.org |

| Triphenylphosphine/Iodine/Triethylamine | Carbodiimide-free; uses inexpensive reagents; room temperature reaction. nih.govorganic-chemistry.org | Requires careful stoichiometry and removal of phosphorus byproducts. |

Stereochemical Integrity in this compound Synthesis

Preservation of D-Chirality During Activation and Esterification

Maintaining the D-chiral configuration of the tryptophan molecule is paramount during the synthesis of this compound. The activation of the carboxylic acid and subsequent esterification are critical steps where racemization can occur. The use of urethane-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a key strategy to suppress racemization. nih.govthieme-connect.de These protecting groups are known to prevent the formation of oxazol-5(4H)-one intermediates, which are major culprits in the loss of stereochemical integrity. thieme-connect.de

The mechanism of racemization often involves the formation of these chirally unstable oxazolone (B7731731) intermediates. thieme-connect.de The Boc group, by its electronic nature, disfavors the cyclization pathway that leads to oxazolone formation, thereby preserving the stereochemistry at the α-carbon. thieme-connect.dewiley-vch.de This is a significant advantage of the Boc protecting group in peptide synthesis.

Studies have shown that the synthesis of peptides can be achieved with high retention of stereochemical integrity when appropriate methods are employed. researchgate.net For instance, the synthesis of dipeptides using this compound's L-enantiomer counterpart, Boc-L-Trp-OSu, has been shown to proceed with high yields and enantiomeric purity. Similarly, synthetic strategies for preparing orthogonally protected amino acids have demonstrated that the chirality of the starting material can be preserved throughout multiple synthetic steps. mdpi.com The choice of coupling reagents and reaction conditions is also critical; methods that are known to be "racemization-free" are often selected. beilstein-journals.orgresearchgate.net

Mitigation of Racemization During Synthetic Steps

The prevention of racemization is a central challenge in peptide synthesis. Racemization can occur at the α-carbon of the activated amino acid, particularly through the formation of an oxazol-5(4H)-one. thieme-connect.dewiley-vch.de The propensity for racemization is influenced by the nature of the N-protecting group, the activating agent, the solvent, and the presence of bases. thieme-connect.dewiley-vch.de

The use of N-alkoxycarbonyl protecting groups like Boc is a primary defense against racemization. thieme-connect.de These groups suppress the formation of the problematic oxazolone intermediates. thieme-connect.de In contrast, N-acyl protecting groups can more readily lead to oxazolone formation and subsequent racemization. thieme-connect.de

The choice of coupling method is also crucial. While carbodiimides are effective, certain conditions can promote racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings is a common practice to suppress racemization. More recently, methods avoiding carbodiimides altogether, such as those using triphenylphosphine/iodine, have been developed and are noted for proceeding with minimal racemization. organic-chemistry.org

Temperature control is another key factor. Low temperatures are generally favored to minimize racemization rates. researchgate.net Furthermore, the base used in the reaction can significantly impact stereochemical integrity. The use of sterically hindered or weaker bases is often preferred to minimize the abstraction of the α-proton, which is a key step in the enolization and racemization of the oxazolone intermediate. wiley-vch.de For example, N-methylmorpholine is sometimes used in DCC-mediated reactions to prevent decomposition and side reactions that can be associated with racemization. thieme-connect.de

Table 2: Factors Influencing Racemization and Mitigation Strategies

| Influencing Factor | Risk of Racemization | Mitigation Strategy |

|---|---|---|

| N-Protecting Group | High with N-acyl groups that facilitate oxazolone formation. thieme-connect.de | Use of urethane-based protecting groups like Boc or Fmoc. nih.govthieme-connect.de |

| Activating Agent | High with certain activating agents or under specific conditions. mdpi.com | Use of racemization-suppressing additives (e.g., HOBt); employing milder, modern coupling reagents (e.g., HATU). mdpi.comgoogle.com |

| Solvent | Polar, aprotic solvents can sometimes facilitate racemization. | Optimization of solvent choice based on the specific reaction. |

| Base | Strong bases can promote α-proton abstraction and enolization. wiley-vch.de | Use of weaker or sterically hindered bases (e.g., N-methylmorpholine). thieme-connect.de |

| Temperature | Higher temperatures increase the rate of racemization. researchgate.net | Conducting the reaction at low temperatures (e.g., 0 °C). researchgate.net |

Side Reactions During this compound Preparation and Their Control

During the preparation of this compound, several side reactions can occur, potentially reducing the yield and purity of the final product. A primary concern is the decomposition of the Boc protecting group itself. This can happen under acidic conditions or even during activation with certain reagents like EDC, especially with slower-reacting phenols, leading to the formation of a 2-tert-butoxyoxazol-5(4H)-one. thieme-connect.de This intermediate can then undergo acidolysis to generate an N-carboxyanhydride, which can react further to form undesired dipeptide byproducts. thieme-connect.de To control this, reaction conditions must be carefully managed, for instance, by carrying out DCC-mediated reactions in the presence of a base like N-methylmorpholine or using pyridine as a solvent. thieme-connect.de

The formation of byproducts from the coupling reagents is also a practical issue. When using DCC, the formation of N,N'-dicyclohexylurea (DCU) is unavoidable. google.com DCU is poorly soluble in many common organic solvents, making its removal from the product challenging and often requiring careful filtration or crystallization. google.com The use of water-soluble carbodiimides like EDC or entirely different coupling systems, such as those based on phosphonium (B103445) or uronium salts (like HBTU), or the I2/PPh3 system, can circumvent this specific problem. nih.govorganic-chemistry.orggoogle.com

Furthermore, side reactions can occur at the N-hydroxysuccinimide ester itself. For example, the dehydration of carboxamide groups in asparagine and glutamine to form nitriles is a known side reaction during the preparation of their active esters. thieme-connect.de While not directly applicable to tryptophan, it highlights the types of intramolecular side reactions that can be promoted by activating agents. Careful control of reaction conditions and reagent choice is the primary means of controlling these undesired pathways.

Formation of Undesired Byproducts from N-Hydroxysuccinimide

A significant and common side reaction is the hydrolysis of the NHS ester. rsc.orgnih.gov NHS esters are sensitive to moisture and can react with water present in solvents or the reaction environment. rsc.org This reaction cleaves the ester bond, regenerating the starting carboxylic acid (Boc-D-Tryptophan) and releasing free N-hydroxysuccinimide. thermofisher.com The rate of hydrolysis is pH-dependent, increasing significantly under basic conditions. rsc.orgnih.gov

Another potential byproduct arises from the nucleophilic attack on the succinimide (B58015) ring itself. While the intended reaction is the attack of an amine on the activated carbonyl carbon, a competing reaction can occur where a nucleophile attacks one of the carbonyls within the succinimide ring, leading to a ring-opened succinamic acid derivative. researchgate.net This side reaction is particularly noted when using sterically hindered amines.

During the initial synthesis of this compound, which typically involves the activation of Boc-D-Tryptophan with N-hydroxysuccinimide using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), the primary byproduct formed is N,N'-dicyclohexylurea (DCU) . thermofisher.comrhhz.net DCU is notoriously insoluble in many common organic solvents, often precipitating out of the reaction mixture, but its complete removal is a critical purification step. rhhz.net

Furthermore, while the indole (B1671886) side chain of tryptophan is generally stable, side reactions can occur under certain conditions. researchgate.netrsc.org Although the indole nitrogen's lone pair is delocalized, reducing its nucleophilicity, strong electrophiles or oxidative conditions can lead to modification of the indole ring. nih.govresearchgate.net However, in standard NHS ester coupling reactions, the indole ring is generally considered tolerant and does not require a protecting group. beilstein-journals.org

Strategies for Purification and Product Homogeneity

Achieving high purity and homogeneity of this compound and its subsequent peptide products is critical. A multi-step purification strategy is often employed to systematically remove unreacted starting materials and various byproducts.

The first step in purification often involves simple filtration to remove the insoluble N,N'-dicyclohexylurea (DCU) byproduct that precipitates during the synthesis of the NHS ester. rhhz.net This can be followed by an aqueous workup , where the reaction mixture is washed with water or brine. rhhz.netmdpi.com This process is effective for removing water-soluble byproducts and excess reagents, such as free N-hydroxysuccinimide or hydrolyzed starting materials. rhhz.net

Recrystallization is a highly effective method for purifying the solid this compound active ester after its initial synthesis. rhhz.netmdpi.com This technique relies on the differential solubility of the desired product and impurities in a given solvent system at varying temperatures. The crude product is dissolved in a hot solvent and allowed to cool slowly, promoting the formation of pure crystals. Similarly, recrystallization is used to purify the final peptide products after the coupling reaction. mdpi.com

Chromatography is a cornerstone of purification in modern peptide synthesis, offering high-resolution separation of closely related compounds.

Silica Gel Chromatography : This technique can be employed to separate the desired product from nonpolar impurities. For instance, it is used to remove residual DCU after filtration. rhhz.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most common and powerful method for purifying peptides and activated amino acid derivatives. rsc.orgpnas.org It separates molecules based on their hydrophobicity. In the context of purifying products made from this compound, a gradient of an organic solvent (like acetonitrile) and water, often with an acidic modifier like trifluoroacetic acid (TFA), is used to elute the components from a C8 or C18 column. beilstein-journals.org

Solid-Phase Extraction (SPE) : SPE is a simplified form of chromatography that can be used for rapid cleanup and purification of synthetic peptides, effectively removing salts and other major impurities.

The following table summarizes the common purification techniques and the byproducts they target.

| Purification Strategy | Target Impurities / Byproducts | Research Findings |

| Filtration | Insoluble N,N'-dicyclohexylurea (DCU) | A standard and essential first step when DCC is used as the coupling agent for NHS ester formation. rhhz.net |

| Aqueous Workup / Washing | Free N-hydroxysuccinimide, hydrolyzed Boc-D-Trp-OH, excess water-soluble reagents. | Effectively removes water-soluble or hydrolyzable byproducts and excess reagents under mild conditions. rhhz.netmdpi.com |

| Recrystallization | Unreacted starting materials, various soluble byproducts. | A powerful technique for obtaining high-purity solid products like the NHS ester itself or the resulting peptides. Common solvent systems include diethyl ether/n-hexane and ethyl acetate/diethyl ether. rhhz.netmdpi.com |

| Chromatography (HPLC, SPE, etc.) | Truncated peptides, deletion sequences, diastereomers, and other closely related impurities. | RP-HPLC is the gold standard for achieving high product homogeneity (>99%). beilstein-journals.org SPE offers a faster, though less resolving, alternative for cleanup. |

By combining these methods, it is possible to synthesize this compound and utilize it in peptide synthesis to obtain final products with a high degree of purity and chemical homogeneity.

Advanced Applications of Boc D Trp Osu in Peptide Synthesis

Utilization of BOC-D-TRP-OSU in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, and the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while older than the more common Fmoc/tBu approach, retains its utility for specific applications. This compound, as a highly reactive activated ester, is well-suited for efficient coupling reactions within the Boc/Bzl framework.

Incorporation of D-Tryptophan (B555880) Residues in Boc/Bzl SPPS Protocols

In the Boc/Bzl protection scheme, the temporary Nα-Boc group is removed by moderate acid treatment, typically with trifluoroacetic acid (TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.comgoogle.com this compound can be readily incorporated into this workflow. Following the deprotection of the N-terminal Boc group on the resin-bound peptide, which leaves a free amine as a TFA salt, a neutralization step is performed. peptide.com The subsequent coupling of this compound introduces the D-tryptophan residue. The N-hydroxysuccinimide (NHS) ester is a highly efficient acylating agent, facilitating rapid and high-yielding coupling reactions.

In many Boc-SPPS protocols, the tryptophan side chain can be used without a protecting group. polypeptide.com However, this approach is not without risks, as the indole (B1671886) ring is susceptible to modification during the repeated acidic deprotection steps.

Compatibility and Efficiency in Different Resin Systems

The choice of solid support is crucial for a successful SPPS campaign. This compound is compatible with the most common resins used in Boc/Bzl chemistry.

Merrifield Resin: This is the classic resin for Boc-SPPS, consisting of chloromethylated polystyrene. chempep.com The first amino acid is typically attached via its cesium salt to form a benzyl (B1604629) ester linkage. chempep.com Subsequent couplings, including those with this compound, proceed on this stable support.

PAM Resin (Phenylacetamidomethyl Resin): PAM resin offers greater acid stability than the Merrifield resin, reducing the loss of peptide from the support during the numerous TFA deprotection cycles required for long peptides. thieme-connect.depeptide.com This makes it a preferred support for the synthesis of longer tryptophan-containing peptides using the Boc strategy. sigmaaldrich.com this compound demonstrates high coupling efficiency with the free amine on the growing peptide chain anchored to PAM resin.

The efficiency of coupling this compound is generally high on these resins, driven by the activated nature of the OSu ester. The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Resin Compatibility and Characteristics in Boc-SPPS

| Resin Type | Linkage to Peptide | Stability to Boc Deprotection (TFA) | Final Cleavage Conditions | Suitability for this compound |

| Merrifield | Benzyl Ester | Moderate | Strong Acid (e.g., HF) | High |

| PAM | Phenylacetamidomethyl Ester | High | Strong Acid (e.g., HF) | High |

| MBHA | Methylbenzhydrylamine (for amides) | High | Strong Acid (e.g., HF) | High |

Side Chain Protection Strategies for the Indole Nitrogen of Tryptophan in Boc-SPPS

While using an unprotected indole side chain is feasible, protecting it can prevent unwanted side reactions. The most common side-chain protecting group for tryptophan in Boc-SPPS is the formyl (For) group. polypeptide.compeptide.compeptide.com This leads to the use of Boc-D-Trp(For)-OH, which would be activated to its OSu ester for coupling.

The formyl group effectively shields the indole nitrogen from electrophilic attack, particularly from carbocations generated during Boc deprotection. peptide.com It is stable to the standard 50% TFA in DCM used for Nα-Boc removal but can be cleaved during the final deprotection step. peptide.com

Table 2: Tryptophan Side-Chain Protection in Boc-SPPS

| Protecting Group | Structure | Introduction | Stability | Removal | Rationale |

| None | - | - | - | - | Simplicity, often sufficient for short peptides. |

| Formyl (For) | -CHO | Formylation of the indole nitrogen | Stable to TFA | Thiolytic cleavage (e.g., during HF cleavage) or with piperidine (B6355638) in DMF. peptide.com | Prevents alkylation and oxidation of the indole ring. peptide.compeptide.com |

Mitigation of Side Reactions During Acidic Deprotection in Boc-SPPS

The primary side reaction involving tryptophan during Boc-SPPS is the alkylation of the indole ring by tert-butyl cations. These reactive cations are generated during the TFA-mediated cleavage of the Nα-Boc group. peptide.combzchemicals.comacs.org

To prevent this and other acid-catalyzed side reactions, scavengers are added to the deprotection and cleavage cocktails. peptide.comacs.org

Scavengers for Boc Deprotection: During the repetitive Nα-Boc removal with TFA, scavengers like 0.5% dithioethane (DTE) can be added to the TFA/DCM solution. chempep.compeptide.com These scavengers effectively trap the generated tert-butyl cations, preventing them from reacting with the nucleophilic indole ring of tryptophan. peptide.com

Scavengers for Final Cleavage: During the final cleavage from the resin with strong acids like HF, a cocktail of scavengers is essential. Anisole is widely used to prevent the alkylation of tryptophan. acs.org

The use of Boc-Trp(For)-OH provides an additional layer of security, making the indole ring less susceptible to these side reactions in the first place. peptide.com

Application of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, particularly through the condensation of protected peptide fragments, is a powerful strategy for the large-scale production of peptides. google.comthieme-connect.com this compound is a valuable reagent in this context, enabling the efficient formation of peptide bonds between segments.

Segment Condensation Strategies Employing this compound

In a typical segment condensation approach, a protected peptide fragment with a C-terminal carboxyl group is coupled to another fragment with a free N-terminus. To facilitate this, the C-terminal carboxyl group of the acylating fragment is often activated. While various coupling reagents can be used, the use of a pre-activated amino acid derivative like this compound is advantageous for introducing the C-terminal residue of a fragment or for coupling single amino acids to a larger peptide segment.

A documented example involves the synthesis of the dipeptide Boc-Trp-Phe-OMe, where Boc-L-Trp-OSu is reacted with H-L-Phe-OMe·HCl. This reaction, carried out in acetone (B3395972) with sodium bicarbonate, proceeds rapidly and in high yield, demonstrating the efficiency of the OSu active ester in solution-phase coupling. A similar strategy is directly applicable to this compound for the synthesis of D-Trp-containing peptide fragments.

Strategies for Scale-Up in Solution-Phase Synthesis

Scaling up peptide synthesis from the laboratory bench to industrial production presents significant challenges, including maintaining yield and purity, managing costs, and ensuring process safety. Solution-phase synthesis is often preferred for large-scale production of shorter to medium-length peptides due to the lower cost of raw materials compared to solid-phase synthesis (SPPS) and the avoidance of expensive resins. polypeptide.com

A primary strategy for scaling up is the convergent or fragment-based approach, where smaller peptide segments are synthesized and purified independently before being combined to form the final, larger peptide. polypeptide.com This method was successfully applied in the commercial-scale synthesis of octreotide, where a protected octapeptide was assembled by condensing a hexapeptide segment with a dipeptide segment. google.com Key considerations for this strategy include:

Fragment Selection : Fragments should ideally have a C-terminal glycine (B1666218) or proline to minimize the risk of racemization during the activation and coupling step. polypeptide.com

Solubility : The solubility of protected peptide fragments can decrease significantly as the chain length increases, which can complicate the reaction and purification process. polypeptide.com

Reagent Safety : On a large scale, the safety of reagents is a major concern. For example, some common coupling reagents based on benzotriazole (B28993) (e.g., HOBt, HATU) are known to have explosive properties, making them less suitable for large-scale industrial use at high temperatures. acs.org

Another critical aspect of scale-up is process intensification. The goal is to maximize the output from a given reactor volume and time. This involves optimizing reaction concentrations, which can be challenging in solution-phase synthesis due to the aforementioned solubility issues of protected peptide intermediates. rsc.org The purification of intermediates after each coupling step is a necessary but time-consuming part of solution-phase synthesis, contrasting with the simple filtration and washing steps of SPPS. polypeptide.com Therefore, a longer reaction sequence in solution-phase might still be economically viable if each step provides a high yield. polypeptide.com

Novel Coupling Techniques with this compound

Recent innovations in peptide synthesis aim to create more efficient, sustainable, and scalable processes. These novel techniques are moving beyond traditional solution- and solid-phase methods.

Mechanochemical Peptide Synthesis and Reactive Extrusion Approaches

Mechanochemistry, which uses mechanical energy to drive chemical reactions, offers a greener alternative to traditional solvent-based synthesis. acs.org Reactive extrusion, a solvent-free mechanochemical technique, has emerged as a powerful method for continuous and scalable peptide synthesis. researchgate.netchemrxiv.orgchemistryviews.org

In this approach, solid reactants are fed into a twin-screw extruder. The heating and shearing forces inside the extruder barrel facilitate the reaction. researchgate.netresearchgate.net The use of N-hydroxysuccinimide esters like Boc-Trp-OSu has been successfully demonstrated in this system. researchgate.net For example, the coupling of Boc-Trp-OSu with glycine methyl ester hydrochloride was performed in a twin-screw extruder. researchgate.net The reaction was efficient, tolerant of solid handling, and proceeded without significant racemization. researchgate.netresearchgate.net

Table 1: Optimization of Boc-Trp-OSu Coupling via Reactive Extrusion

| Entry | Temperature (°C) | Screw Speed (rpm) | Time (min) | Conversion (%) | Isolated Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 40 | 50 | Batch | 68 | - | Initial conditions |

| 2 | 40 | 150 | Batch | 80 | - | Increased screw speed improved mixing |

| 3 | 70 | 150 | Batch | 88 | - | Higher temperature increased conversion |

| 4 | 100 | 150 | Batch | 93 | - | Partial hydrolysis of Boc-Trp-OSu observed |

| 5 | 40 | 150 | 10 (recirculation) | 100 | 85 | Optimized conditions, >99% ee |

Data sourced from a study on reactive extrusion for peptide couplings. researchgate.net

This technology allows for an intensified and continuous production mode, effectively handling highly concentrated reaction mixtures and solid precipitates that are problematic in traditional solution-based flow processes. researchgate.netresearchgate.net Similarly, ball-milling, another mechanochemical technique, has been used to synthesize dipeptides from Boc-AA-OSu derivatives with high yields and minimal solvent. rsc.org

Enzymatic Peptide Synthesis Utilizing D-Amino Acid Derivatives

Enzymatic peptide synthesis (EPS) offers a green and highly specific alternative to chemical synthesis, proceeding under mild aqueous conditions and often without the need for side-chain protection. While many proteases are stereospecific for L-amino acids, certain enzymes have been found to accept D-amino acid derivatives as substrates.

It has been demonstrated that serine and thiol carboxypeptidases can utilize N-unprotected amino acid esters of the D-configuration as substrates for dipeptide synthesis. google.com This capability allows for the formation of DL-dipeptides in a controlled manner, suppressing unwanted oligomerization. google.com The reaction can be carried out at room temperature in an aqueous medium, making it an environmentally benign process. google.com

The incorporation of D-amino acids is also known to significantly enhance peptide stability by reducing their susceptibility to enzymatic degradation by host proteases. researchgate.net This increased half-life is a primary motivation for including D-amino acids in therapeutic peptides. researchgate.net

Furthermore, enzymes can be used not only for the coupling step but also for the synthesis of the D-amino acid precursors themselves. Biocatalytic methods, such as using an l-amino acid oxidase in a dynamic stereoinversion process, can convert L-tryptophan derivatives into their corresponding D-enantiomers with very high enantiomeric excess (>99% ee). acs.org This provides a sustainable route to obtaining the chiral building blocks required for synthesizing D-amino acid-containing peptides. acs.org

Research Applications of Boc D Trp Osu in Chemical Biology and Drug Discovery

Design and Synthesis of Bioactive Peptides Containing D-Tryptophan (B555880)

BOC-D-TRP-OSU is instrumental in the synthesis of peptides containing the unnatural D-isostere of tryptophan. chemimpex.com The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing their therapeutic properties.

Role of D-Amino Acids in Modulating Peptide Stability and Pharmacokinetics

Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids, such as D-tryptophan via this compound, renders the peptide bonds adjacent to the D-residue resistant to cleavage by these enzymes. researchgate.netnih.gov This increased proteolytic stability leads to a longer in vivo half-life and improved pharmacokinetic profiles. researchgate.net

Development of Novel Drug Candidates and Peptidomimetics

The enhanced stability and unique conformational properties imparted by D-tryptophan make it a valuable component in the development of novel drug candidates. chemimpex.com Researchers utilize this compound to synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. nih.gov These peptidomimetics can be designed to target a wide range of biological molecules with high specificity and affinity.

For instance, the incorporation of D-tryptophan has been explored in the development of somatostatin (B550006) analogs, which are used in the treatment of various cancers and hormonal disorders. nih.gov The resulting peptidomimetics often exhibit enhanced stability and receptor binding affinity compared to their L-amino acid counterparts. The development of such analogs is a significant area of research in medicinal chemistry, with the goal of creating more effective and longer-lasting therapeutics. nih.govdiva-portal.org

| Feature | Impact of D-Tryptophan Incorporation |

| Proteolytic Stability | Increased resistance to degradation by proteases. researchgate.netnih.gov |

| Pharmacokinetics | Extended in vivo half-life. researchgate.net |

| Conformation | Influences peptide folding and three-dimensional structure. nih.gov |

| Biological Activity | Can enhance receptor binding and overall efficacy. nih.gov |

Impact on Receptor-Ligand Interactions and Specific Biological Pathways

The incorporation of D-tryptophan can significantly alter how a peptide interacts with its biological target, such as a receptor or enzyme. The unique stereochemistry of the D-amino acid can lead to different binding orientations and affinities compared to the natural L-isomer. nih.gov This can be leveraged to design peptides with increased selectivity for a particular receptor subtype, thereby minimizing off-target effects.

The indole (B1671886) side chain of tryptophan is known to be crucial for many biological interactions, including π-π stacking and hydrogen bonding. mdpi.comnih.gov By introducing D-tryptophan, researchers can fine-tune these interactions to optimize the peptide's activity. For example, studies have shown that the tryptophan residue is critical for the ligand-binding and transcriptional activation of the vitamin D receptor. nih.gov Altering the stereochemistry of this residue can have profound effects on the downstream signaling pathways.

Furthermore, D-tryptophan and its metabolites can directly modulate specific biological pathways. For instance, D-tryptophan is known to have immunomodulatory effects and can influence immune tolerance. frontiersin.org This opens up possibilities for designing D-tryptophan-containing peptides that can target immune-related disorders.

Bioconjugation Strategies Employing this compound

The OSu ester group of this compound is a highly reactive functional group that readily reacts with primary amines on other molecules to form stable amide bonds. nih.gov This property makes it an excellent tool for bioconjugation, the process of linking molecules to biomolecules such as proteins, antibodies, or nucleic acids. oregonstate.edu

Conjugation to Biomolecules (e.g., Proteins, Antibodies) for Targeted Delivery

One of the major applications of bioconjugation is in the development of targeted drug delivery systems. By attaching a therapeutic agent to a targeting moiety, such as an antibody that specifically recognizes cancer cells, the drug can be delivered directly to the site of action, increasing its efficacy and reducing systemic toxicity.

Development of Diagnostic Tools and Molecular Imaging Agents

Bioconjugation is also essential for the creation of diagnostic tools and molecular imaging agents. chemimpex.comuwo.ca By attaching a signaling molecule, such as a fluorescent dye or a radioactive isotope, to a targeting peptide or antibody, researchers can visualize and track biological processes in real-time. researchgate.net

This compound can be utilized in the synthesis of peptide-based imaging agents. uwo.ca For example, a peptide containing D-tryptophan can be designed to bind to a specific receptor that is overexpressed in a particular disease state. This peptide can then be labeled with an imaging agent, allowing for the non-invasive detection and monitoring of the disease. The development of such probes is a rapidly growing area of research with significant potential for improving disease diagnosis and patient care. uq.edu.au

| Application | Description |

| Targeted Drug Delivery | Conjugating drugs to targeting molecules like antibodies to deliver them to specific cells or tissues. |

| Antibody-Drug Conjugates (ADCs) | Linking potent drugs to antibodies for targeted cancer therapy. medchemexpress.com |

| Molecular Imaging | Attaching imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules to visualize biological processes. researchgate.net |

| Diagnostic Probes | Developing labeled peptides or antibodies to detect specific biomarkers of disease. uwo.cauq.edu.au |

Integration of this compound in the Synthesis of Molecular Probes

The chemical reagent Nα-Boc-D-tryptophan N-hydroxysuccinimide ester, commonly abbreviated as this compound, serves as a critical building block in the synthesis of sophisticated molecular probes for chemical biology and drug discovery. Its structure combines a D-isomer of the amino acid tryptophan, a Boc (tert-butyloxycarbonyl) protecting group on the amine, and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group. This configuration makes it highly reactive toward primary amines, facilitating the covalent linkage of the D-tryptophan moiety onto other molecules. This reactivity is harnessed to create a variety of probes that can interrogate complex biological systems.

Fluorescently Modified D-Amino Acids (FDAAs) and Their Applications

Fluorescently Modified D-Amino Acids (FDAAs) are powerful tools for visualizing bacterial cell wall synthesis in real-time. acs.org The bacterial cell wall is primarily composed of peptidoglycan (PG), a polymer containing short peptide chains with D-amino acids. iu.edu Bacteria possess enzymes, such as transpeptidases, that can incorporate D-amino acids into their PG structure. This natural process is exploited by researchers who have designed FDAAs that mimic the natural D-amino acids. acs.org

The synthesis of these probes often relies on a modular approach where a fluorophore is attached to the side chain of a D-amino acid. nih.govnih.gov While D-alanine and D-lysine are common backbones for creating FDAAs, the bacterial machinery is surprisingly tolerant to larger D-amino acids, including D-tryptophan. nih.gov The activated OSu ester of this compound allows for its conjugation to a linker or directly to an amine-containing fluorophore. After the coupling reaction, the Boc protecting group is removed to yield the final fluorescent D-tryptophan probe.

Once synthesized, these D-tryptophan-based FDAAs can be added to live bacterial cultures. acs.org They are incorporated into the PG by endogenous enzymes at the sites of active cell wall biosynthesis, effectively "painting" the areas of cell growth. nih.govrsc.org This allows for detailed investigation of bacterial morphology, cell division, and the effects of antibiotics that target the cell wall. acs.org The intrinsic spectral properties of the tryptophan indole ring can also be leveraged in the design of these probes.

Applications of FDAAs include:

Visualizing bacterial growth: FDAAs allow for the specific labeling of sites of new PG synthesis, enabling researchers to distinguish different modes of bacterial growth and division. nih.gov

Studying cell morphology: The probes help in analyzing the intricate process of how bacteria build and maintain their specific shapes. rsc.org

Antibiotic research: By monitoring the incorporation of FDAAs, scientists can assess how antibiotics inhibit cell wall synthesis, aiding in the discovery of new drug targets. acs.org

"Virtual time-lapse" microscopy: By sequentially adding FDAAs of different colors, a chronological record of PG synthesis can be constructed within a single sample. researchgate.net

Synthesis of Chromogenic and Fluorogenic Protease Substrates

This compound is an important synthon for creating chromogenic and fluorogenic substrates used to assay protease activity. beilstein-journals.orgresearchgate.net Proteases are enzymes that cleave peptide bonds, and their activity is crucial in numerous physiological and pathological processes. To monitor their activity, scientists use synthetic peptides that are conjugated to a reporter molecule—either a chromophore (like p-nitroaniline, pNA) or a fluorophore (like 7-amino-4-methylcoumarin, AMC). beilstein-journals.orgru.nl When the protease cleaves the peptide bond, the reporter molecule is released, generating a measurable colorimetric or fluorescent signal. ru.nl

The synthesis of these substrates involves the stepwise construction of a specific peptide sequence that is recognized by the target protease. This compound can be used to introduce a D-tryptophan residue into this peptide chain. The use of a D-amino acid can be strategic, for instance, to create substrates that are more resistant to degradation by other non-target proteases or to probe the specific stereochemical requirements of an enzyme's active site.

The process typically involves solid-phase or solution-phase peptide synthesis. researchgate.net The activated OSu ester of this compound readily reacts with the free amine of a growing peptide chain or an amino-functionalized reporter molecule. researchgate.netmdpi.com Protecting groups like Boc are essential during synthesis to prevent unwanted side reactions and are removed at the appropriate step to allow for further elongation of the peptide. beilstein-journals.org A variety of Nα-protected aminoacyl-OSu esters are used for this purpose. researchgate.net

| Activated Amino Acid | Protecting Group | Amino Acid | Resulting Conjugate Type | Reference |

|---|---|---|---|---|

| Boc-Phe-OSu | Boc | Phenylalanine | pNA / AMC | beilstein-journals.orgresearchgate.net |

| Fmoc-Trp-OSu | Fmoc | Tryptophan | pNA / AMC | beilstein-journals.orgresearchgate.net |

| Fmoc-Met-OSu | Fmoc | Methionine | pNA | beilstein-journals.org |

| Cbz-Gly-OSu | Cbz | Glycine (B1666218) | pNA / AMC | beilstein-journals.org |

Development of Affinity Ligands and Biosensors

Affinity ligands and biosensors are tools designed to detect and quantify specific biological molecules with high selectivity. This compound can be a valuable component in the synthesis of peptide-based ligands that are integrated into these systems. A peptide ligand is a short chain of amino acids designed to bind to a specific target, such as a receptor protein or a nucleic acid sequence.

The role of this compound is to serve as a building block for synthesizing these custom peptides. researchgate.net The inclusion of a D-tryptophan residue can confer unique properties to the ligand, such as increased stability against enzymatic degradation (enhancing its in-vivo or in-vitro lifetime) or altered binding conformations that can improve affinity and specificity for the target.

Once synthesized, these D-tryptophan-containing peptides can be used in various biosensor platforms:

Affinity-Capture Surfaces: Peptides can be immobilized on sensor surfaces (e.g., gold nanoparticles or dextran (B179266) layers) to capture specific analytes from a complex mixture. science.gov The binding event is then detected using techniques like surface plasmon resonance (SPR).

Fluorescent Biosensors: The intrinsic fluorescence of the tryptophan indole side chain is sensitive to its local environment. When a peptide ligand containing tryptophan binds to its target, changes in the fluorescence properties (intensity, emission wavelength) can be measured, providing a direct readout of the binding event.

Split-Enzyme Biosensors: A peptide ligand can be fused to one fragment of a split enzyme (like luciferase). nih.gov When the ligand binds its target, which is fused to the complementary enzyme fragment, the two fragments are brought into proximity, reconstituting enzyme activity and generating a detectable signal. nih.gov The synthesis of such peptide components would utilize reagents like this compound to build the specific recognition sequence.

The development of these tools is a multi-step process where the design of the peptide ligand is paramount. The chemical synthesis of that ligand is where this compound plays its fundamental role, enabling the precise incorporation of a D-tryptophan residue into a rationally designed affinity probe or biosensor component.

Analytical Methodologies for Characterization and Purity Assessment in Boc D Trp Osu Research

Spectroscopic Characterization of BOC-D-TRP-OSU and Its Reaction Products

Spectroscopic techniques are fundamental in confirming the covalent structure of this compound and verifying the successful formation of peptide bonds in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound, characteristic signals corresponding to the different moieties of the molecule are expected. The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet in the upfield region (around 1.4 ppm). The protons of the succinimide (B58015) ring (OSu) are expected to produce a singlet at approximately 2.8 ppm. nih.govmdpi.com The various protons of the D-tryptophan (B555880) residue, including the α-proton and the β-protons, as well as the aromatic protons of the indole (B1671886) ring, will resonate in their characteristic downfield regions. mdpi.comresearchgate.net The presence and integration of these signals confirm the successful synthesis and structural integrity of the compound. For reaction products, such as a newly formed peptide, NMR can confirm the formation of the amide bond through the appearance of new signals and shifts in the signals of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative, based on data from structurally similar compounds. Actual shifts may vary depending on the solvent and instrument.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc Group (-C(CH₃)₃) | ~1.4 | Singlet | 9 protons, characteristic strong signal. |

| Succinimide (-CH₂CH₂-) | ~2.8 | Singlet | 4 protons of the OSu ester group. nih.govmdpi.com |

| β-Protons (-CH₂) | ~3.1 - 3.3 | Multiplet | 2 protons on the carbon adjacent to the indole ring. mdpi.com |

| α-Proton (-CH) | ~4.0 - 4.3 | Multiplet | 1 proton on the chiral center. mdpi.com |

| Indole Ring Protons | ~7.0 - 7.8 | Multiplets | Aromatic protons of the tryptophan side chain. mdpi.com |

| Amide Proton (-NH) | ~8.5 | Doublet | Amide proton of the Boc-protected amine. nih.govmdpi.com |

| Indole NH Proton | ~10.8 | Singlet | Proton on the indole nitrogen. nih.govmdpi.com |

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom, confirming the complete carbon framework of the molecule.

Mass Spectrometry for Molecular Identity and Product Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and, by extension, the molecular identity of this compound and its reaction products. Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the intact molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov

For this compound (Molecular Formula: C₂₀H₂₃N₃O₆), the expected exact mass is 401.1587 g/mol . ESI-MS analysis should reveal a prominent ion corresponding to this mass (e.g., m/z 402.1660 for [M+H]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. beilstein-journals.org

Tandem mass spectrometry (MS/MS) provides further structural confirmation through the analysis of fragmentation patterns. Characteristic losses for BOC-protected amino acids include the neutral loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da). nih.gov The fragmentation of the OSu ester can also be observed. When monitoring peptide coupling reactions, MS is used to follow the disappearance of the this compound reactant and the appearance of the new, larger peptide product with its corresponding molecular weight. beilstein-journals.orgd-nb.info

Table 2: Expected ESI-MS Ions for this compound

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | 402.17 | Protonated molecular ion. |

| [M+Na]⁺ | 424.15 | Sodium adduct of the molecular ion. |

| [M-Boc+H]⁺ | 302.11 | Fragment ion after loss of the Boc group. |

| [M-OSu+H]⁺ | 288.14 | Fragment ion after loss of the N-hydroxysuccinimide group. |

Chromatographic Purity and Identity Assessment

Chromatographic methods are the gold standard for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A single, sharp peak on the chromatogram is indicative of a high-purity compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis.

The reaction progress of peptide synthesis can be effectively monitored by HPLC. rsc.org Analysts can track the consumption of the this compound starting material and the formation of the desired peptide product over time, allowing for the optimization of reaction conditions and determination of reaction completion. beilstein-journals.org Purity levels are typically determined by the area percentage of the main peak, with purities of >98% often required for synthetic applications. rsc.org

Table 3: Typical RP-HPLC Conditions for this compound Analysis

| Parameter | Condition | Purpose/Notes |

| Column | C18 or C4 silica; 3-5 µm particle size | C18 offers higher hydrophobicity for retaining the compound. C4 is sometimes used for larger peptide products. researchgate.net |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and protonate analytes. |

| Mobile Phase B | Acetonitrile (MeCN) with 0.1% TFA or 0.1% Formic Acid | Organic solvent to elute the compound from the reversed-phase column. |

| Elution | Gradient | A linear gradient, e.g., 10% to 90% B over 20-30 minutes, is common to separate the starting material from impurities and products. beilstein-journals.orgresearchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | Standard analytical flow rate. researchgate.nettandfonline.com |

| Detection | UV Absorbance at 220 nm and/or 280 nm | 220 nm for the peptide backbone and OSu ester; 280 nm is characteristic of the tryptophan indole ring. researchgate.net |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral compound, verifying its enantiomeric purity is crucial, as the presence of the L-enantiomer can lead to undesired diastereomeric peptide products. Chiral HPLC is the definitive method for this analysis. nih.govnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in their separation into two distinct peaks.

Several types of CSPs are effective for separating tryptophan derivatives, including those based on macrocyclic glycopeptides (like teicoplanin), Cinchona alkaloids (zwitterionic CSPs), and proteins (like bovine serum albumin, BSA). nih.govmdpi.comresearchgate.netuniroma1.it The absence or minimal presence (<1%) of the corresponding L-enantiomer peak confirms the high enantiomeric purity of the this compound reagent. nih.gov In many separations of tryptophan analogs on teicoplanin-based CSPs, the L-enantiomer elutes before the D-enantiomer. mdpi.com

Table 4: Chiral HPLC Methodologies for Tryptophan Derivative Enantioseparation

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase | Reference |

| Zwitterionic (Cinchona Alkaloid-Based) | CHIRALPAK® ZWIX(+) | Methanol/H₂O with formic acid and diethylamine | nih.gov |

| Macrocyclic Glycopeptide | TeicoShell | H₂O/Methanol or H₂O/Acetonitrile with acetic acid | mdpi.com |

| Protein-Based | BSA-Silica | Phosphate buffer with organic modifier (e.g., methanol) | researchgate.net |

| Chiral Crown Ether | CROWNPAK CR(+) | Aqueous perchloric acid | mdpi.com |

Optical Rotation Measurements for D-Enantiomer Verification

Optical rotation is a classic and rapid method used to confirm the bulk stereochemical configuration of a chiral substance. A polarimeter measures the degree to which a chiral compound rotates the plane of polarized light. For a given D-amino acid derivative, a specific rotation value ([α]) is expected under defined conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).

For this compound, a positive specific rotation value would be expected, confirming the presence of the D-enantiomer in excess. srlchem.comomizzur.comruifuchemical.com While not a measure of purity in the same way as chromatography, it provides a quick and essential quality control check to verify that the correct enantiomer was used or produced during synthesis. nih.gov

Table 5: Specific Rotation Values for Related D-Tryptophan Derivatives

| Compound | Specific Rotation [α]D | Conditions | Reference |

| Boc-D-Trp-OH | +20° ± 2.0° | c=2 in Methanol | ruifuchemical.com |

| Boc-D-Trp-OH | +15.0° to +24.0° | c=2 in DMF | |

| Nα-FMOC-N(in)-BOC-D-Tryptophan | +18.0° to +22.0° | c=1 in DMF | srlchem.com |

| Nα-Boc-Nin-formyl-D-tryptophan | -20° ± 2° | c=2 in EtOH | chemimpex.com |

| N-Z-D-Trp-OSu | +44.3° | c=1 in DMF | nih.govmdpi.com |

Future Research Directions and Emerging Applications for Boc D Trp Osu

Development of Novel Protecting Groups for the Indole (B1671886) Side Chain of Tryptophan

The indole side chain of tryptophan is susceptible to modification during peptide synthesis, necessitating the use of protecting groups. While the Boc group on the indole nitrogen offers protection, research is actively exploring new protecting groups to overcome existing limitations. researchgate.netgoogle.com The ideal protecting group should be stable during peptide assembly and easily removable without damaging the final peptide. google.com

One area of focus is the development of groups that offer enhanced stability against the acidic conditions often used in solid-phase peptide synthesis (SPPS). researchgate.net For instance, the cyclohexyloxycarbonyl (Hoc) group has been investigated for its ability to protect the indole ring from both oxidation and alkylation. researchgate.net Another strategy involves the use of the 4-(N-methylamino)butanoyl (Nmbu) group, which not only protects the indole but also improves the solubility of the peptide during purification. researchgate.net This group can be cleaved under mild basic conditions. researchgate.net

Furthermore, the development of water-soluble N-protecting groups is a promising avenue. researchgate.net Examples include methylsulfonylethyloxycarbonyl and 2-(triphenylphosphonio)isopropyloxycarbonyl, which can facilitate purification and handling of peptides. researchgate.net Researchers are also investigating combinations of protecting groups to minimize side reactions. For example, using Trp(Boc) in conjunction with Arg(Pbf) has been shown to significantly reduce tryptophan alkylation during trifluoroacetic acid (TFA) treatment. researchgate.net

The table below summarizes some of the protecting groups being explored for the tryptophan indole side chain.

| Protecting Group | Key Features | Reference |

| Cyclohexyloxycarbonyl (Hoc) | Protects against oxidation and alkylation. | researchgate.net |

| 4-(N-methylamino)butanoyl (Nmbu) | Improves peptide solubility and is cleaved under mild basic conditions. | researchgate.net |

| Methylsulfonylethyloxycarbonyl | Water-soluble N-protecting group. | researchgate.net |

| 2-(Triphenylphosphonio)isopropyloxycarbonyl | Water-soluble N-protecting group. | researchgate.net |

Advanced Automation and High-Throughput Synthesis Utilizing BOC-D-TRP-OSU

The demand for synthetic peptides in drug discovery and other fields has driven the development of automated and high-throughput synthesis platforms. nih.govbeilstein-journals.org this compound is well-suited for these technologies due to the compatibility of the Boc protecting group with automated solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.org

Automated synthesizers streamline the repetitive steps of coupling and deprotection, significantly accelerating the production of peptides. beilstein-journals.org The use of Fmoc/t-Bu protecting group strategies is common in automated SPPS. beilstein-journals.org High-throughput synthesis methodologies enable the parallel creation of large libraries of peptide analogues. nih.gov This is particularly valuable for screening and identifying compounds with improved biological activities. nih.gov For example, a library of tyrocidine A analogues was generated and screened for antibacterial activity, demonstrating the power of this approach. nih.gov

The quality of these large libraries can be assessed using methods like quantitative ninhydrin (B49086) tests and MALDI-TOF mass spectrometry to confirm successful synthesis and cyclization. nih.gov The integration of this compound into these automated workflows allows for the efficient incorporation of D-tryptophan (B555880) into diverse peptide sequences, facilitating the exploration of their structure-activity relationships.

Computational Chemistry Approaches for Reaction Prediction and Optimization

Computational chemistry is emerging as a powerful tool to predict and optimize chemical reactions, including those involving this compound. By simulating reaction mechanisms and predicting outcomes, computational models can help chemists design more efficient and selective syntheses.

For instance, computational methods can be used to:

Predict the reactivity of different positions on the indole ring. This can guide the selective functionalization of tryptophan derivatives.

Optimize reaction conditions. Simulations can help identify the ideal solvents, temperatures, and catalysts to maximize yield and minimize side products.

Design novel protecting groups. Computational screening can identify promising candidates for new protecting groups with desired stability and cleavage properties.

While direct search results on the application of computational chemistry specifically to this compound are limited, the broader application of these methods in peptide and organic synthesis suggests a strong potential for future impact in this area.

Exploration in Supramolecular Chemistry and Advanced Materials Science

The unique properties of the tryptophan indole side chain, such as its ability to participate in π-π stacking and hydrogen bonding, make D-tryptophan derivatives derived from this compound interesting building blocks for supramolecular chemistry and materials science. d-nb.infonih.govresearchgate.net

Researchers are exploring the self-assembly of D-tryptophan derivatives to create novel supramolecular structures. For example, the assembly of l- and d-tryptophan derivatives containing an imidazole (B134444) group can selectively form a nickel-hydrogel with potential applications in drug delivery, tissue engineering, and sensors. d-nb.infonih.gov These hydrogels can exhibit responsiveness to chemical stimuli. nih.gov

Furthermore, the interaction of D-tryptophan with macrocyclic hosts like cucurbit nih.govuril has been studied, revealing the formation of helical nanotubules guided by ion-dipole interactions, hydrogen bonding, and stacking interactions. researchgate.netacs.org These organized assemblies have potential applications in the development of new materials with tailored properties. The chirality of D-tryptophan can also be transferred to nanomaterials like carbon quantum dots, creating chiral nanostructures with potential applications in chiral recognition and sensing. rsc.org

The table below highlights some examples of supramolecular structures formed from D-tryptophan derivatives.

| System | Resulting Structure | Potential Applications | Reference |

| l/d-ImW and Ni2+ | Metallohydrogel | Drug delivery, tissue engineering, sensors | d-nb.infonih.gov |

| D-tryptophan and Cucurbit nih.govuril | Helical nanotubules | Advanced materials | researchgate.netacs.org |

| D-tryptophan | Chiral carbon quantum dots | Chiral recognition and sensing | rsc.org |

Novel Therapeutic Modalities Incorporating D-Tryptophan Derived from this compound

The incorporation of D-amino acids, such as D-tryptophan, into peptides can confer resistance to enzymatic degradation, enhancing their therapeutic potential. news-medical.net D-tryptophan and its derivatives are being investigated for a range of therapeutic applications, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.govfrontiersin.org

D-tryptophan itself is a precursor for several bioactive compounds and its metabolism is linked to inflammatory processes. nih.gov The kynurenine (B1673888) pathway, the primary route of tryptophan degradation, generates metabolites that can have both pro- and anti-inflammatory effects, making it a target for therapeutic intervention in diseases like atherosclerosis and inflammatory bowel disease. nih.govnih.gov

Furthermore, D-tryptophan is an important precursor for the synthesis of drugs for cancer therapy, atherosclerosis, and osteoporosis. frontiersin.org For example, novel tryptophan analogs are being synthesized and evaluated for their antitumor activity. nih.gov The development of stapled peptides, which are conformationally constrained and more stable, is another promising area where D-tryptophan can be incorporated to create next-generation therapeutics. news-medical.net The tryptophan-mediated Petasis reaction (TMPR) is a novel method that allows for the late-stage functionalization of these stapled peptides, facilitating the development of peptide-drug conjugates. news-medical.net

Q & A

Q. What archival practices are critical for long-term accessibility of this compound research data?

- Methodological Answer : Store electronic data in encrypted, version-controlled databases (e.g., LabArchives) with metadata compliant with ISO/IEC 11179. For physical samples, use barcoded cryovials stored at -80°C with backup power systems. Regularly audit archives against institutional retention policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.